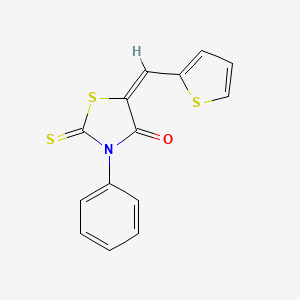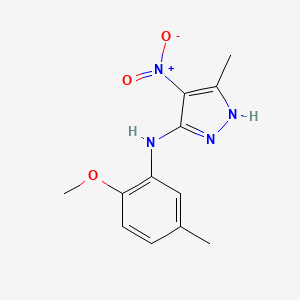![molecular formula C28H20Cl2N2O B11690765 2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B11690765.png)
2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and two phenyl groups attached to the imidazole ring, making it a highly substituted and functionalized molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2,4-dichlorobenzyl alcohol: This can be achieved by the reduction of 2,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride.
Etherification: The 2,4-dichlorobenzyl alcohol is then reacted with 2-hydroxybenzaldehyde in the presence of a base like potassium carbonate to form 2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}benzaldehyde.
Imidazole Formation: The final step involves the cyclization of 2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}benzaldehyde with benzil and ammonium acetate under acidic conditions to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of functional materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity by disrupting cell membrane integrity or inhibiting enzyme activity essential for microbial survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-imidazole
- 2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-dimethyl-1H-imidazole
Uniqueness
2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole is unique due to its highly substituted structure, which imparts specific chemical and biological properties. The presence of the 2,4-dichlorobenzyl group and two phenyl groups enhances its stability and reactivity compared to other imidazole derivatives .
Propriétés
Formule moléculaire |
C28H20Cl2N2O |
|---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
2-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C28H20Cl2N2O/c29-22-16-15-21(24(30)17-22)18-33-25-14-8-7-13-23(25)28-31-26(19-9-3-1-4-10-19)27(32-28)20-11-5-2-6-12-20/h1-17H,18H2,(H,31,32) |
Clé InChI |
XLBVIIIDBLZCOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromobenzohydrazide](/img/structure/B11690686.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11690703.png)
![(2E,5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11690709.png)
![6-Bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenylquinolin-2-ol](/img/structure/B11690715.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]-6-(prop-2-en-1-yl)phenolate](/img/structure/B11690721.png)

![Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11690728.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11690739.png)
![3,4,5-trimethoxy-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11690741.png)
![2-(3-chlorophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690760.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11690762.png)
